molecular formula C11H15N3O B1428847 6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde CAS No. 1340260-74-3

6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde

Cat. No. B1428847
M. Wt: 205.26 g/mol
InChI Key: ZUOUBIRNWGSAHN-UHFFFAOYSA-N
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Description

Pyrimidine derivatives, such as the one you mentioned, are a class of compounds that have been studied for their diverse pharmacological properties . They are heterocyclic compounds, meaning they contain atoms of at least two different elements in their rings .


Molecular Structure Analysis

Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . The specific structure of “6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde” would include these elements, along with additional functional groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde” would depend on its specific structure. Pyrimidines are generally weaker bases than pyridine and are soluble in water .

Scientific Research Applications

Application in Antimicrobial Activity

  • In vitro testing: The derivatives are tested against bacterial and fungal strains using methods like the cup plate method with Mueller–Hinton agar medium. Results: Some derivatives exhibited promising activity against microbial strains, showing activity comparable with standard drugs .

Application in Anticancer Research

  • Cell line testing: The effect against cancer cells is assessed through in vitro assays. Results: Certain compounds showed significant anticancer activity against specific cancer cell lines .
  • Pharmacological testing: Assessment of biological activity and therapeutic potential. Results: Piperidine derivatives have shown a wide range of biological activities and are key in the production of various drugs .
  • Viral inhibition assays: Testing the efficacy of these compounds against various viruses. Results: Some pyrimidine derivatives have demonstrated the ability to inhibit viral activity effectively .
  • Animal testing: Evaluation of analgesic effects in animal models. Results: Certain derivatives have shown promising results as analgesics, with potential for development into pain management drugs .
  • Bioassays: Testing the anti-inflammatory properties in biological assays. Results: Pyrimidine derivatives have been associated with anti-inflammatory activity, suggesting their use in treating inflammatory conditions .
  • Evaluation of their efficacy in treating psychiatric disorders. Results: Some derivatives have shown potential as antipsychotic agents, offering new avenues for treatment .
  • Testing in animal models and clinical trials. Results: Certain derivatives have been effective in lowering blood pressure, indicating their potential as antihypertensive drugs .
  • In vitro and in vivo testing for neuroprotective properties. Results: Some compounds have demonstrated promising results in improving cognitive functions and could be potential treatments for Alzheimer’s disease .
  • Assessment of anticoagulant activity through blood assays. Results: Piperidine derivatives have shown efficacy as anticoagulants, which could be beneficial in preventing thrombotic disorders .
  • Testing for free radical scavenging activity. Results: Some derivatives have shown significant antioxidant activities, suggesting their role in combating oxidative stress .
  • Evaluation using in vitro and in vivo models of inflammation and pain. Results: Certain derivatives have been effective in reducing inflammation and pain, indicating their potential as dual-action therapeutic agents .
  • Evaluation of their protective effects against neurotoxicity in cell cultures and animal models. Results: Some derivatives have shown promising neuroprotective activities, suggesting their potential in treating conditions like Parkinson’s and Alzheimer’s disease .
  • Testing their efficacy in inducing and maintaining sleep in animal models. Results: Certain compounds have demonstrated effective sedative and hypnotic activities, indicating their potential use in managing sleep disorders .
  • Assessment of their efficacy in regulating blood glucose levels in diabetic models. Results: Some derivatives have shown significant antidiabetic activities, offering new possibilities for diabetes management .
  • Evaluation of their effects in reducing asthma symptoms in animal models. Results: Certain derivatives have been effective in alleviating asthma symptoms, suggesting their role in asthma therapy .
  • Testing their efficacy in inhibiting the growth of Plasmodium species in vitro and in vivo. Results: Some derivatives have shown promising results in combating malaria, indicating their potential as antimalarial drugs .
  • Evaluation of their antifungal activity against various fungal pathogens. Results: Certain derivatives have exhibited antifungal activity, suggesting their use in treating fungal infections .

Safety And Hazards

The safety and hazards associated with a specific compound would depend on its structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future directions in the study of pyrimidine derivatives could involve exploring their potential therapeutic applications, given their diverse pharmacological properties .

properties

IUPAC Name

6-methyl-2-piperidin-1-ylpyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-9-7-10(8-15)13-11(12-9)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOUBIRNWGSAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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